(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative. It features a naphthyl group attached to the β-carbon of the amino acid backbone, making it structurally unique. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Strecker Synthesis: : One common method for synthesizing (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at a controlled pH, with the temperature maintained around 0-5°C to prevent side reactions.
-
Enantioselective Synthesis: : Another approach involves the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the (2R)-enantiomer.
Reaction Conditions: This method often requires specific chiral ligands and catalysts, such as BINAP-Ru complexes, and is conducted under inert atmosphere conditions to avoid racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The naphthyl group can undergo oxidation reactions, typically forming naphthoquinones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.
-
Substitution: : The amino group can participate in substitution reactions, forming amides or other derivatives.
Reagents and Conditions: Typical reagents include acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Amides and other substituted products
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for studying stereochemistry in biological processes.
Medicine
Research into (2R)-2-Amino-2-methyl-3-(2-naphthyl)prop
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m1/s1 |
InChI Key |
KHIAMTDWCDARAE-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.